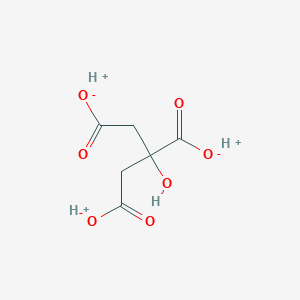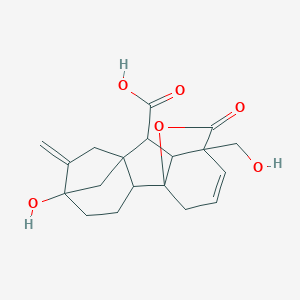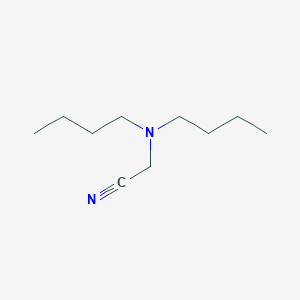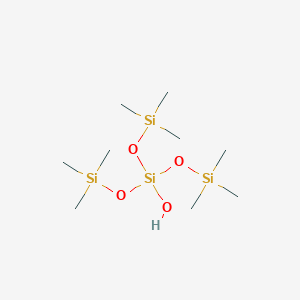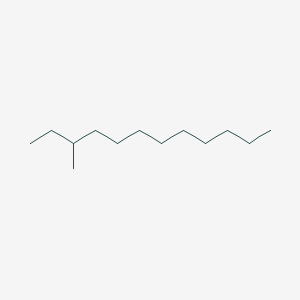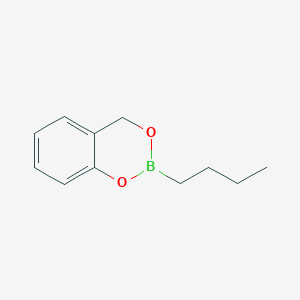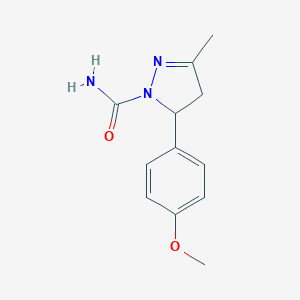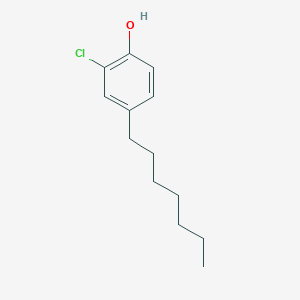
2-Chloro-4-heptylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-heptylphenol is an organic compound belonging to the class of phenols It is characterized by a phenolic ring substituted with a chlorine atom at the second position and a heptyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-heptylphenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chlorophenol with 1-bromoheptane in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-heptylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 2-chloro-4-heptylquinone.
Reduction: Formation of 2-hydroxy-4-heptylphenol.
Substitution: Formation of 2-amino-4-heptylphenol or 2-thio-4-heptylphenol.
Scientific Research Applications
2-Chloro-4-heptylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-heptylphenol involves its interaction with cellular components. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity. The heptyl group contributes to the compound’s hydrophobicity, affecting its interaction with lipid membranes.
Comparison with Similar Compounds
2-Chloro-4-nitrophenol: Similar structure but with a nitro group instead of a heptyl group.
2-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a heptyl group.
2-Chloro-4-ethylphenol: Similar structure but with an ethyl group instead of a heptyl group.
Uniqueness: 2-Chloro-4-heptylphenol is unique due to the presence of the long heptyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological systems. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
18979-96-9 |
|---|---|
Molecular Formula |
C13H19ClO |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
4-chloro-2-heptylphenol |
InChI |
InChI=1S/C13H19ClO/c1-2-3-4-5-6-7-11-10-12(14)8-9-13(11)15/h8-10,15H,2-7H2,1H3 |
InChI Key |
LAMKHMJVAKQLOO-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(C=C1)O)Cl |
Canonical SMILES |
CCCCCCCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



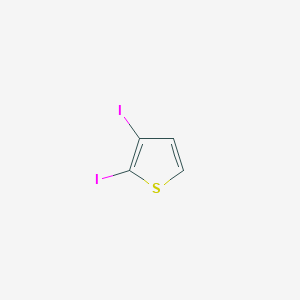
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
